Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate
Description
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and diazepine ring system. Its hydrochloride salt (C₁₀H₁₆ClN₃O₂; MW 245.71 g/mol) is a research chemical with a purity of >95%, commonly used in pharmaceutical and biochemical studies . Safety data highlight hazards such as skin irritation (H315) and eye damage (H319), necessitating precautions like ventilation and moisture avoidance during handling .
Properties
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8-7-12-9-3-4-11-5-6-13(8)9/h7,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHJAIPFKLDWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Iminophosphate Intermediate and Ethyl Isocyanoacetate
A notable improved process reported in literature for related imidazo-diazepine compounds involves a one-pot annulation:
- Starting materials: Amidobenzodiazepines or related amides.
- Reagents: Diethyl chlorophosphate, potassium tert-butoxide, and ethyl isocyanoacetate.
- Procedure:
- Formation of iminophosphates from amides using potassium tert-butoxide and diethyl chlorophosphate.
- Subsequent reaction of the iminophosphate intermediate with ethyl isocyanoacetate under strongly basic conditions at low temperature (e.g., −35 °C).
- Outcome: Efficient formation of the imidazo ring fused to the diazepine, yielding the target compound in moderate to high yields (70–89% in related systems).
- Notes: The amount of potassium tert-butoxide is critical (1.1 equivalents optimal); excess base lowers yield. Low temperature addition is essential to control reaction kinetics and selectivity.
This method allows for the synthesis of optically active compounds without racemization, important for biological activity.
Condensation of o-Phenylenediamine Derivatives with Amidinium Salts
- Starting materials: o-Phenylenediamine derivatives.
- Reagents: Amidinium salts in ethanol or dichloromethane at low temperatures.
- Process: Nucleophilic attack of the diamine on the amidinium salt leads to cyclization forming the fused diazepine-imidazole ring system.
- Yields: Moderate to good yields (~60% for benzimidazole derivatives).
- Applications: This method is useful for constructing related diazepine frameworks and can be adapted for the preparation of imidazo-diazepine derivatives.
Hydrolysis and Further Functionalization
- After initial ring formation, hydrolysis and esterification steps may be applied to introduce the ethyl carboxylate group at the 3-position.
- Basic hydrolysis of nitrile or amide intermediates followed by esterification with ethanol under acidic conditions is a common approach.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| One-pot annulation (iminophosphate + ethyl isocyanoacetate) | Diethyl chlorophosphate, potassium tert-butoxide, ethyl isocyanoacetate | Low temperature (−35 °C), DMF or THF solvent | 70–89 | High selectivity, preserves optical activity |
| Condensation of o-phenylenediamine with amidinium salts | o-Phenylenediamine, amidinium salts | Ethanol or DCM, 0–5 °C | ~60 | Moderate yield, useful for related scaffolds |
| Hydrolysis and esterification | NaOH (base), ethanol (acidic esterification) | Reflux | Variable | Introduces ethyl carboxylate group |
Research Findings and Optimization Notes
- The one-pot annulation method is preferred for scalability and high yield, with careful control of base equivalents and temperature being critical parameters.
- The reaction tolerates various substituents on the diazepine ring, including halogens, without significant yield loss.
- Optically active substrates retain stereochemistry, which is vital for pharmacological activity.
- The choice of solvent (DMF, THF) and temperature influences reaction rate and purity.
- Excess base or improper temperature control reduces yield and can lead to side reactions.
- The amidinium salt condensation route offers an alternative for constructing the fused ring but with generally lower yield and more limited substrate scope.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl carboxylate group undergoes nucleophilic substitution under basic or acidic conditions. Common transformations include:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields the corresponding carboxylic acid derivative.
-
Aminolysis : Reaction with primary/secondary amines (e.g., benzylamine, NH₃/MeOH) generates amide derivatives .
Example :
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| NH₃ (7 M in MeOH), 24 h, RT | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d] diazepine-3-carboxamide | 63–98 |
Ring-Opening and Cyclization Reactions
The diazepine ring participates in regioselective ring-opening reactions with nucleophiles, followed by cyclization:
Amine-Induced Ring-Opening
Amines (e.g., NH₃, benzylamine) attack the less sterically hindered carbon of the diazepine ring via an Sₙ2 mechanism, forming intermediates that cyclize to fused tricyclic systems :
Mechanism :
-
Nucleophilic attack at the diazepine ring.
-
Intramolecular cyclization via ester carbonyl activation.
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Elimination of alkoxy group (e.g., ethoxide) to form pyrazolo[1,5-a] diazepin-4-ones .
Key Data :
| Amine | Product Structure | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzylamine | 2-Benzyl-4-hydroxy-tetrahydrodiazepino[1,2-a]indol-1-one | 16 | 70–92 |
| Ammonia | 4-Hydroxy-tetrahydro diazepino[1,2-a]indol-1-one | 24 | 85–98 |
Alkylation and Functionalization
The imidazole nitrogen undergoes alkylation under mild conditions:
Epoxide Alkylation
Reaction with 2-(chloromethyl)oxirane in DMF using NaH as a base yields ethyl 1-(oxiran-2-ylmethyl) derivatives, key intermediates for further functionalization :
Optimized Conditions :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 40 | 54–75 |
| KOH | DMF | 60 | 39–75 |
Condensation with Electrophiles
The imidazole ring participates in electrophilic substitutions:
Iminophosphate Formation
Treatment with diethylchlorophosphate and KOtBu generates iminophosphate intermediates, which react with ethyl isocyanoacetate to form imidazodiazepines :
Reaction Protocol :
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Deprotonation of diazepine amide with KOtBu (−35°C).
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Phosphorylation with diethylchlorophosphate.
Yield : 44–47% for imidazo[1,5-a] benzodiazepines .
Acid-Base Reactions
The compound forms stable salts with strong acids:
Example :
| Acid | Product | Application | Source |
|---|---|---|---|
| HCl (gaseous) | Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-2-carboxylate hydrochloride | Improved solubility |
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable aryl functionalization:
Suzuki-Miyaura Coupling :
| Aryl Halide | Catalyst System | Product Yield (%) |
|---|---|---|
| 4-Bromophenyl | Pd(PPh₃)₄, TMS-acetylene | 72 |
Stability Under Experimental Conditions
The compound retains integrity under standard conditions but degrades under prolonged exposure to:
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of imidazodiazepines, including Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate, exhibit significant antidepressant and anxiolytic effects. Studies have demonstrated that these compounds can modulate neurotransmitter systems in the brain, particularly those involving serotonin and gamma-aminobutyric acid (GABA), which are crucial for mood regulation and anxiety management .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This attribute makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Pharmacological Research
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability is enhanced by its lipophilicity and ability to cross the blood-brain barrier effectively .
Potential as a Therapeutic Agent
Ongoing research is exploring the potential of this compound as a therapeutic agent for various conditions beyond mood disorders. Its ability to interact with multiple receptor types positions it as a versatile candidate for drug development targeting anxiety disorders, insomnia, and even epilepsy .
Material Science Applications
Synthesis of Novel Materials
The structural features of this compound allow it to be utilized in synthesizing novel polymeric materials. Researchers have been investigating its incorporation into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Comprehensive Data Table
Case Studies
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, this compound was shown to reduce cell death in neuronal cultures exposed to toxic agents. The findings suggest that it could be a promising candidate for further development in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The table below compares key structural features, molecular properties, and applications of the target compound with its analogs:
Key Observations :
- Core Heterocycles : The target compound’s imidazo[1,2-d][1,4]diazepine core is distinct from triazolo- or pyrimido-fused diazepines, which alter electronic properties and binding affinities .
- Functional Groups : Ethyl ester derivatives (target compound and ) enhance solubility for in vitro assays, while carboxamides () or carboxylic acids () are suited for covalent interactions or further derivatization.
- Bioactivity : Pyrimido-diazepines () and benzoimidazo-diazepines () show explicit roles in antiviral and anti-inflammatory studies, whereas the target compound’s applications remain exploratory .
Biological Activity
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate (CAS Number: 1955492-72-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex bicyclic structure that includes both diazepine and imidazole rings. Its molecular formula is , with a molecular weight of approximately 245.71 g/mol. The compound is typically supplied as a hydrochloride salt for enhanced solubility and stability in biological systems .
Anticancer Properties
Research has also highlighted the anticancer potential of imidazo-containing compounds. For example:
- A study found that imidazo derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways and cell cycle arrest mechanisms .
- Another investigation reported that similar compounds exhibited cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) cells .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may possess neuropharmacological properties. Compounds in this class have been associated with anxiolytic and sedative effects due to their interactions with GABA receptors. This interaction can lead to enhanced GABAergic transmission in the central nervous system .
The precise mechanism of action for this compound remains to be fully elucidated. However:
- It is hypothesized that the compound may act as a GABA receptor modulator.
- The presence of the imidazole ring suggests potential interactions with other neurotransmitter systems which could contribute to its biological effects.
Case Studies
Several case studies have investigated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate and its analogs?
- Methodology : The compound and its derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, brominated intermediates react with alkynylsilanes (e.g., triethylsilyl- or trimethylsilyl-protected alkynes) in acetonitrile using PdCl₂(PPh₃)₂ as a catalyst. Purification is achieved via flash chromatography with ethyl acetate/petroleum ether gradients .
- Key Data : Yields vary between 50–70%, depending on the protecting group (e.g., triethylsilyl vs. trimethylsilyl). Structural confirmation relies on ¹H/¹³C-NMR, HRMS, and FT-IR .
Q. How is structural characterization performed for imidazo-diazepine derivatives?
- Methodology :
- NMR Analysis : ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl ester protons at δ 1.2–1.4 ppm). ¹³C-NMR confirms carbonyl carbons (C=O at ~170 ppm) and heterocyclic carbons .
- HRMS : Ensures molecular ion accuracy (e.g., [M+H]⁺ with <2 ppm error) .
- FT-IR : Detects functional groups like C=O (1720–1740 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
Q. What are the recommended storage conditions for imidazo-diazepine derivatives?
- Guidelines : Store at 2–8°C in sealed,干燥 containers to prevent hydrolysis of the ester group. Derivatives with electron-withdrawing substituents (e.g., nitro groups) may require inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields in palladium-catalyzed cross-coupling steps?
- Troubleshooting :
- Catalyst Loading : Increase PdCl₂(PPh₃)₂ from 5 mol% to 10 mol% if substrate steric hindrance reduces reactivity .
- Temperature Control : Maintain –20°C during base addition (e.g., potassium tert-butoxide) to avoid side reactions .
- Purification : Use gradient elution in flash chromatography (e.g., 10% → 50% ethyl acetate in petroleum ether) to separate closely related byproducts .
Q. What strategies are effective for analyzing biological activity (e.g., GABA receptor modulation)?
- Experimental Design :
- In Vitro Assays : Use HEK293 cells expressing α2/α3-subunit-containing GABAₐ receptors. Measure potentiation via electrophysiology (e.g., EC₅₀ values) .
- Metabolite Screening : LC-MS/MS identifies major metabolites (e.g., ester hydrolysis to carboxylic acid derivatives) .
Q. How do structural modifications (e.g., halogenation, boronate esters) impact physicochemical properties?
- Case Study :
- Bromination : Ethyl 8-bromo analogs (e.g., CAS 78756-37-3) exhibit enhanced lipophilicity (logP >3) but reduced solubility, requiring formulation with cyclodextrins .
- Boronate Esters : Introducing pinacol boronate (e.g., CAS 1943745-59-2) improves Suzuki coupling efficiency for creating biaryl analogs, though stability in aqueous conditions remains a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
